

# DL-m-Tyrosine-d3 chemical properties

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## Compound of Interest

Compound Name: *DL-m-Tyrosine-d3*

Cat. No.: *B12399287*

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An In-depth Technical Guide to **DL-m-Tyrosine-d3**

## Introduction

**DL-m-Tyrosine-d3** is the deuterated form of DL-m-Tyrosine, a non-proteinogenic amino acid. The "m" signifies that the hydroxyl group is at the meta-position (position 3) of the phenyl ring, distinguishing it from the more common L-Tyrosine where the hydroxyl group is at the para-position. The "-d3" indicates the presence of three deuterium atoms, which replace three hydrogen atoms in the molecule. This isotopic labeling makes **DL-m-Tyrosine-d3** a valuable tool in various research applications, particularly as an internal standard for quantitative analysis using mass spectrometry or NMR.[1] Its chemical stability and ability to act as a free radical scavenger also make it a subject of interest in biochemical studies.[2]

## Chemical and Physical Properties

The fundamental chemical and physical properties of **DL-m-Tyrosine-d3** are summarized below. These properties are crucial for its application in experimental settings, influencing factors such as solubility and storage conditions.

Property	Value	Reference(s)
IUPAC Name	2-amino-3-(3-hydroxyphenyl)propanoic acid-d <sub>3</sub>	[3][4]
CAS Number	73036-42-7	[1]
Molecular Formula	C <sub>9</sub> H <sub>8</sub> D <sub>3</sub> NO <sub>3</sub>	
Molecular Weight	184.21 g/mol	
Appearance	White to off-white or light beige crystalline powder.	
Solubility	Soluble in water. Slightly soluble in DMSO and PBS (pH 7.2). Soluble in 1 M HCl (12.5 mg/mL).	
Storage Temperature	Store at room temperature (10°C - 25°C) or at -20°C for long-term stability.	
InChI Key	JZKXXXDKRQWDET-UHFFFAOYSA-N (for non-deuterated form)	
SMILES	OC(C(N)CC1=CC(O)=CC=C1)=O (for non-deuterated form)	

## Applications in Research and Drug Development

**DL-m-Tyrosine-d<sub>3</sub>**'s primary utility in research stems from its isotopic labeling.

- **Internal Standard:** It is frequently used as an internal standard for quantitative analyses by nuclear magnetic resonance (NMR), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS). The known concentration of the deuterated standard allows for precise quantification of the non-deuterated analyte in a sample.

- **Tracer in Metabolic Studies:** The deuterium label allows researchers to trace the metabolic fate of DL-m-Tyrosine in biological systems. This is crucial for understanding how this amino acid and its derivatives are processed.
- **Pharmacokinetic Studies:** Deuteration can alter the pharmacokinetic and metabolic profiles of drugs. Studying compounds like **DL-m-Tyrosine-d3** helps in understanding the "kinetic isotope effect," which can be leveraged in drug development to improve a drug's metabolic stability.
- **Neurotransmitter Research:** The non-deuterated form, DL-m-Tyrosine, is a precursor to neurotransmitters like dopamine, norepinephrine, and epinephrine. The deuterated version can be used in studies focused on the synthesis and metabolism of these crucial signaling molecules.

## Experimental Protocols and Analytical Methods

### Quantitative Analysis by LC-MS/MS

This protocol outlines a general method for using **DL-m-Tyrosine-d3** as an internal standard to quantify its non-deuterated counterpart in a biological sample.

**Objective:** To determine the concentration of DL-m-Tyrosine in a plasma sample.

**Materials:**

- **DL-m-Tyrosine-d3** (Internal Standard, IS)
- DL-m-Tyrosine (Analyte)
- Plasma sample
- Acetonitrile (protein precipitation agent)
- Formic acid
- Ultrapure water
- LC-MS/MS system with an electrospray ionization (ESI) source

## Methodology:

- Sample Preparation:
  - Spike a known concentration of **DL-m-Tyrosine-d3** (e.g., 100 ng/mL) into 100  $\mu$ L of the plasma sample.
  - Add 300  $\mu$ L of cold acetonitrile to precipitate proteins.
  - Vortex the mixture for 1 minute.
  - Centrifuge at 14,000 rpm for 10 minutes at 4°C.
  - Transfer the supernatant to a clean vial for LC-MS/MS analysis.
- Chromatographic Separation:
  - Column: A suitable reversed-phase C18 column.
  - Mobile Phase A: 0.1% formic acid in water.
  - Mobile Phase B: 0.1% formic acid in acetonitrile.
  - Gradient: A linear gradient from 5% to 95% Mobile Phase B over several minutes.
  - Flow Rate: 0.4 mL/min.
  - Injection Volume: 5  $\mu$ L.
- Mass Spectrometric Detection:
  - Ionization Mode: Positive Electrospray Ionization (ESI+).
  - Detection Mode: Multiple Reaction Monitoring (MRM).
  - MRM Transitions:
    - DL-m-Tyrosine: The precursor ion  $[M+H]^+$  is  $m/z$  182.08. A characteristic product ion is  $m/z$  136.07, resulting from the loss of the carboxyl group.

- **DL-m-Tyrosine-d3** (IS): The precursor ion  $[M+H]^+$  will be at a higher  $m/z$  due to the deuterium atoms. The exact transition would be determined experimentally but would be expected to also show a loss of the carboxyl group.
- Quantification:
  - A calibration curve is generated by analyzing samples with known concentrations of the analyte and a fixed concentration of the internal standard.
  - The peak area ratio of the analyte to the internal standard is plotted against the analyte concentration.
  - The concentration of the analyte in the unknown sample is determined from this calibration curve.

LC-MS/MS workflow for quantification.

## NMR Spectroscopy

NMR is used to confirm the structure and isotopic purity of **DL-m-Tyrosine-d3**.

- $^1\text{H}$  NMR: The proton NMR spectrum would be expected to be similar to that of DL-m-Tyrosine, but with reduced signal intensity or absence of signals corresponding to the positions of deuterium substitution.
- $^{13}\text{C}$  NMR: The carbon NMR spectrum will show characteristic shifts for the aromatic and aliphatic carbons.
- $^2\text{H}$  NMR (Deuterium NMR): This technique can be used to directly observe the deuterium nuclei and confirm the locations of isotopic labeling.

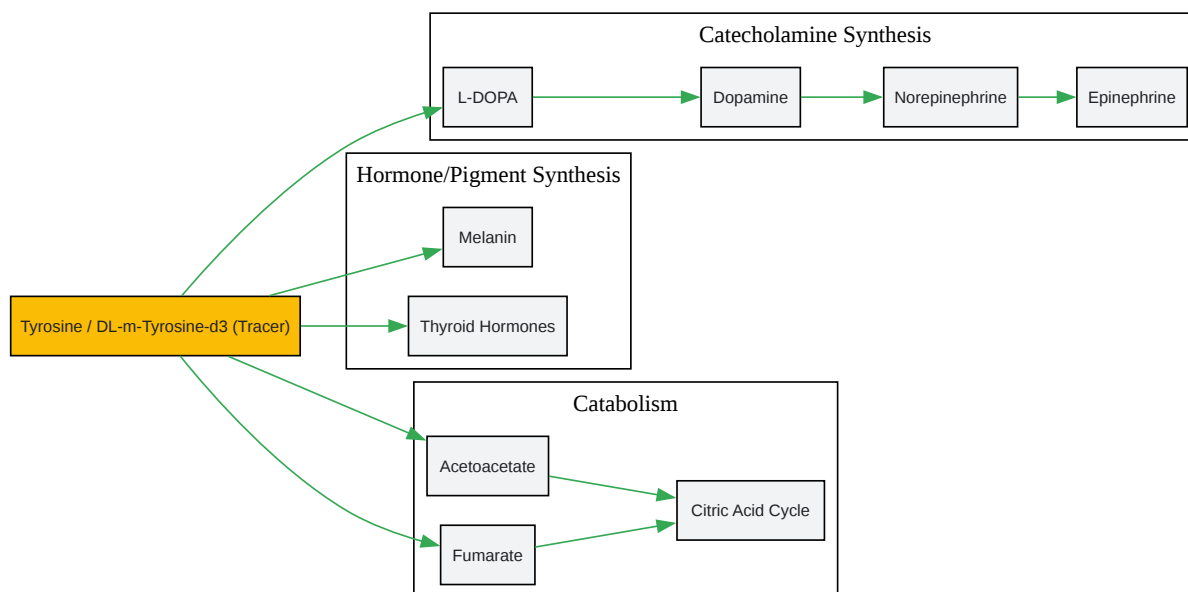
A typical procedure involves dissolving the sample in a deuterated solvent (e.g.,  $\text{D}_2\text{O}$ ) and acquiring the spectrum on a high-field NMR spectrometer.

## Metabolic Pathways

**DL-m-Tyrosine-d3** is a tool to study the broader pathways of tyrosine metabolism. Tyrosine itself is a non-essential amino acid synthesized from phenylalanine. It is a precursor for several critical biological molecules.

- **Catecholamine Synthesis:** Tyrosine is the starting material for the synthesis of catecholamines, a class of neurotransmitters. The enzyme tyrosine hydroxylase converts tyrosine to L-DOPA, which is then converted to dopamine. Dopamine can be further metabolized to norepinephrine and epinephrine. This pathway is fundamental to neurological function.
- **Thyroid Hormone Synthesis:** In the thyroid gland, tyrosine residues in the protein thyroglobulin are iodinated to form the precursors of thyroid hormones (thyroxine and triiodothyronine).
- **Melanin Production:** Tyrosine is a precursor for melanin, the pigment responsible for skin, hair, and eye color.
- **Catabolism:** Tyrosine can be broken down into fumarate and acetoacetate, which can then enter the citric acid cycle for energy production.

The use of isotopically labeled tyrosine, such as **DL-m-Tyrosine-d3**, allows for the tracing of these pathways and the quantification of metabolic flux, providing insights into various physiological and pathological states.



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Metabolic fate of Tyrosine.

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## References

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- 4. DL-m-Tyrosine, 98.5% 1 g | [Contact Us](#) | [Thermo Scientific Chemicals](#) | [thermofisher.com](#) [[thermofisher.com](#)]
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